![molecular formula C13H19NO2S B11170013 N-(butan-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B11170013.png)
N-(butan-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with butan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
N-(butan-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties could be due to its capacity to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
N-(butan-2-yl)-2-(methylsulfanyl)benzamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
N-(butan-2-yl)-2-methoxybenzamide: Lacks the methylsulfanyl group, potentially altering its properties.
N-(butan-2-yl)-4-(methylsulfanyl)benzamide: Lacks the methoxy group and has the methylsulfanyl group in a different position, which may influence its activity.
Uniqueness
N-(butan-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups, which contribute to its distinct chemical and biological properties. These functional groups may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H19NO2S |
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Molecular Weight |
253.36 g/mol |
IUPAC Name |
N-butan-2-yl-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C13H19NO2S/c1-5-9(2)14-13(15)11-7-6-10(17-4)8-12(11)16-3/h6-9H,5H2,1-4H3,(H,14,15) |
InChI Key |
UKNJOEUEOLMLEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=C(C=C1)SC)OC |
Origin of Product |
United States |
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